BenchChemオンラインストアへようこそ!

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

CLK1 inhibition Alzheimer's disease kinase inhibitor screening

This specific 3,4-dimethoxyaniline-substituted quinazoline (compound 3e) is the sole analog among ten structurally characterized derivatives to achieve dual CLK1 (IC₅₀ 1.5 μM) and GSK-3α/β (IC₅₀ 3 μM) inhibition. Substituting with any other 4-anilinoquinazoline variant—differing merely in aniline ring substituents—fails to replicate this dual activity profile. Use this structurally defined, docking-validated scaffold for CLK1/GSK-3α chemical probe development and Alzheimer's-targeted kinase research. Available in ≥98% purity with certificates of analysis.

Molecular Formula C18H19N3O4
Molecular Weight 341.4 g/mol
CAS No. 202475-65-8
Cat. No. B1599494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
CAS202475-65-8
Molecular FormulaC18H19N3O4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC
InChIInChI=1S/C18H19N3O4/c1-22-14-6-5-11(7-15(14)23-2)21-18-12-8-16(24-3)17(25-4)9-13(12)19-10-20-18/h5-10H,1-4H3,(H,19,20,21)
InChIKeyCCHZXKUIBPNVKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (CAS 202475-65-8) Procurement and Selection Guide for Kinase Inhibitor Research


N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (CAS 202475-65-8) is a synthetic 4-anilinoquinazoline derivative with the molecular formula C₁₈H₁₉N₃O₄ and molecular weight of 341.4 g/mol . This compound belongs to the quinazoline class and functions as a protein kinase inhibitor scaffold, with demonstrated inhibitory activity against CLK1 (IC₅₀ = 1.5 μM) and GSK-3α/β (IC₅₀ = 3 μM) [1]. Structurally, it features a 6,7-dimethoxyquinazoline core substituted with a 3,4-dimethoxyaniline moiety at the 4-position, a pharmacophore associated with ATP-competitive kinase inhibition [2].

Why N-(3,4-Dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine Cannot Be Readily Substituted with Other 4-Anilinoquinazolines


Within the 4-anilinoquinazoline scaffold class, kinase inhibition potency and target selectivity are exquisitely sensitive to substituent patterns on both the aniline ring and the quinazoline core [1]. In a systematic evaluation of ten structurally related 4-anilinoquinazoline derivatives (compounds 3a-3j) synthesized from identical precursors, only compound 3e—the specific 3,4-dimethoxyaniline-substituted variant—achieved dual CLK1/GSK-3α/β inhibition at low micromolar potency [2]. The remaining nine analogs, which differed solely in their aniline substitution patterns (including mono-methoxy, methyl, halogen, and unsubstituted phenyl variants), did not achieve comparable dual inhibitory activity [2]. Therefore, substituting this specific compound with another 4-anilinoquinazoline derivative without confirming equivalent substitution geometry would likely yield divergent kinase inhibition profiles.

N-(3,4-Dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine: Quantitative Evidence for Differentiated Kinase Inhibition Selection


CLK1 Inhibition: Compound 3e Demonstrates Highest Potency Among 4-Anilinoquinazoline Analog Series

In a head-to-head comparative evaluation of ten 4-anilinoquinazoline derivatives (3a-3j) synthesized from the same 6,7-dimethoxyquinazoline core, compound 3e (the target compound) demonstrated the most potent CLK1 inhibitory activity among all analogs tested [1]. The compound achieved an IC₅₀ of 1.5 μM against CLK1 [1].

CLK1 inhibition Alzheimer's disease kinase inhibitor screening

GSK-3α/β Inhibition: Compound 3e Exhibits Dual Kinase Activity with Defined Potency

In the same comparative evaluation of the 3a-3j analog series, compound 3e also exhibited inhibitory activity against GSK-3α/β kinase with an IC₅₀ of 3 μM [1]. This dual CLK1/GSK-3α/β inhibition profile distinguishes compound 3e from other analogs in the series [1].

GSK-3 inhibition Alzheimer's disease dual kinase inhibitor

Target Selectivity Profile: Differential Kinase Engagement Versus EGFR-Targeted 4-Anilinoquinazolines

While many 6,7-dimethoxy-4-anilinoquinazolines are optimized as potent EGFR tyrosine kinase inhibitors (with IC₅₀ values in the picomolar to low nanomolar range), compound 3e demonstrates a distinct selectivity profile characterized by CLK1 and GSK-3α/β inhibition at low micromolar concentrations rather than sub-nanomolar EGFR inhibition [1][2]. This kinase selectivity divergence is achieved through specific aniline substitution (3,4-dimethoxy) rather than the halogenated anilines typically employed for EGFR potency [1][2].

kinase selectivity CLK1 GSK-3 EGFR off-target profiling

Structural Validation: Crystallographic Characterization of 6,7-Dimethoxy-4-Anilinoquinazoline Pharmacophore

The 6,7-dimethoxy-4-anilinoquinazoline pharmacophore—the core scaffold of the target compound—has been crystallographically characterized in multiple EGFR inhibitor studies, confirming the conserved binding mode in which N1 of the quinazoline ring forms a hydrogen bond with Met769 and N3 interacts with Thr766 via a water molecule [1]. While the specific aniline substitution alters kinase selectivity, the quinazoline core's ATP-competitive binding geometry is structurally validated and conserved across the scaffold class [1].

X-ray crystallography pharmacophore validation structure-based drug design

Recommended Research Applications for N-(3,4-Dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine Based on Verified Evidence


CLK1-Focused Chemical Probe Development for Alzheimer's Disease Research

Compound 3e provides a structurally defined starting point for developing CLK1-targeted chemical probes, with demonstrated IC₅₀ of 1.5 μM against CLK1 and validated as the most potent analog among ten structurally characterized 4-anilinoquinazoline derivatives [1]. Molecular docking studies have elucidated its binding mode to the CLK1 active site [1].

Dual CLK1/GSK-3α/β Inhibitor Template for Neurodegenerative Disease Studies

This compound serves as a dual kinase inhibitor template for research on tau hyperphosphorylation and alternative splicing dysregulation, based on its demonstrated activity against both CLK1 (IC₅₀ = 1.5 μM) and GSK-3α/β (IC₅₀ = 3 μM) [1]. Both kinases are implicated in Alzheimer's disease pathophysiology [1].

Kinase Selectivity Profiling and SAR Studies on 4-Anilinoquinazoline Scaffolds

Researchers investigating structure-activity relationships of 4-anilinoquinazolines can use this compound as a reference standard for CLK1/GSK-3 selective variants, contrasting with EGFR-optimized analogs that achieve picomolar EGFR inhibition [1][2].

Structure-Guided Medicinal Chemistry Optimization

The 6,7-dimethoxy-4-anilinoquinazoline pharmacophore is crystallographically validated with conserved ATP-binding pocket interactions [3]. This compound can be employed as a scaffold for structure-guided derivative synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.